N-benzyl-2,6-dichloro-N-methylbenzamide
Description
N-Benzyl-2,6-dichloro-N-methylbenzamide is a benzamide derivative characterized by a dichlorinated aromatic ring and an N-benzyl-N-methylamide substituent. The N-benzyl and N-methyl groups likely contribute to increased lipophilicity compared to simpler benzamides, which may improve membrane permeability in pharmacological contexts .
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-benzyl-2,6-dichloro-N-methylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-18(10-11-6-3-2-4-7-11)15(19)14-12(16)8-5-9-13(14)17/h2-9H,10H2,1H3 |
InChI Key |
RNUFMQVTERVWSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,6-dichloro-N-methylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,6-dichloro-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted by other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides with different functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-benzyl-2,6-dichloro-N-methylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2,6-dichloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzyl and dichloro groups can enhance its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Comparisons
Key analogs and their structural features are summarized below:
Key Observations:
- Amide Conformation : The trans arrangement of N–H and C=O bonds is conserved across dichloro-substituted benzamides, stabilizing intermolecular hydrogen bonding in crystalline states .
- Substituent Effects: N-Benzyl vs. N-Methyl vs. N,N-Dimethyl: Dimethyl groups (e.g., in 2,6-dichloro-N,N-dimethylbenzamide) enhance solubility but may reduce binding affinity due to steric hindrance . Chlorine vs. Trifluoromethyl: Trifluoroacetamide derivatives exhibit notable bioactivity (e.g., antifungal), suggesting that electron-withdrawing groups (Cl, CF₃) enhance interactions with biological targets .
Crystallographic and Physicochemical Properties
- Crystal Packing: Analogous compounds like 2,6-dichloro-N-phenylbenzamide exhibit variable dihedral angles (48.5°–65.1°) between aromatic rings, influencing molecular packing and stability .
- Thermal Properties : Chlorinated benzamides generally exhibit higher melting points due to strong intermolecular forces (e.g., hydrogen bonds, halogen interactions) .
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